

Spectroscopic data for Azetidin-3-one characterization (NMR, IR, MS)

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Compound of Interest

Compound Name: Azetidin-3-one

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Characterization of Azetidin-3-one: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of **Azetidin-3-one**, a pivotal heterocyclic scaffold in medicinal chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The structural elucidation of **Azetidin-3-one** relies on a combination of spectroscopic techniques. The data presented below has been compiled from various sources to provide a comprehensive reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of **Azetidin-3-one**. Due to the rapid exchange of the N-H proton, its signal may appear as a broad singlet and its coupling to adjacent protons may not be observed. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Spectroscopic Data for **Azetidin-3-one**

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H2, H4	4.01	s	-
NH	Variable	br s	-

Table 2: ^{13}C NMR Spectroscopic Data for **Azetidin-3-one**

Carbon	Chemical Shift (ppm)
C=O (C3)	~205 - 220
CH ₂ (C2, C4)	~40 - 65

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **Azetidin-3-one** is characterized by the presence of a strong carbonyl stretch and N-H bond vibrations.

Table 3: Key IR Absorption Bands for **Azetidin-3-one**

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
N-H stretch	3400 - 3200	Medium, broad	Amine N-H stretching vibration
C-H stretch	3000 - 2850	Medium	Aliphatic C-H stretching
C=O stretch	~1780	Strong	Carbonyl stretch in a four-membered ring
N-H bend	1650 - 1580	Medium	Amine N-H bending vibration

The high wavenumber of the carbonyl stretch is characteristic of a ketone within a strained four-membered ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The exact mass of **Azetidin-3-one** is 71.0371 g/mol .
[\[1\]](#)

Table 4: Mass Spectrometry Data for **Azetidin-3-one**

Ion	m/z	Description
[M] ⁺	71	Molecular Ion

The fragmentation pattern of **azetidin-3-one** will be influenced by the stability of the resulting fragments. Common fragmentation pathways for cyclic ketones can involve alpha-cleavage and ring-opening reactions.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **Azetidin-3-one**.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh 5-10 mg of the **Azetidin-3-one** sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent can influence chemical shifts.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

^1H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum using a standard single-pulse experiment.
- Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
- Phase and baseline correct the spectrum.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

^{13}C NMR Acquisition:

- Use the same prepared sample as for the ^1H NMR experiment.
- Acquire the ^{13}C NMR spectrum using a standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE).
- Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

- A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
- Process the data similarly to the ^1H NMR spectrum.
- Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Thin Film):

- If the sample is a solid, it can be analyzed as a KBr pellet or as a thin film. For a thin film, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

Acquisition:

- Obtain a background spectrum of the empty IR spectrometer.
- Place the salt plate with the sample film in the spectrometer's sample holder.
- Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

- Dissolve a small amount of the **Azetidin-3-one** sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer. For a volatile compound like **Azetidin-3-one**, direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) can be used.

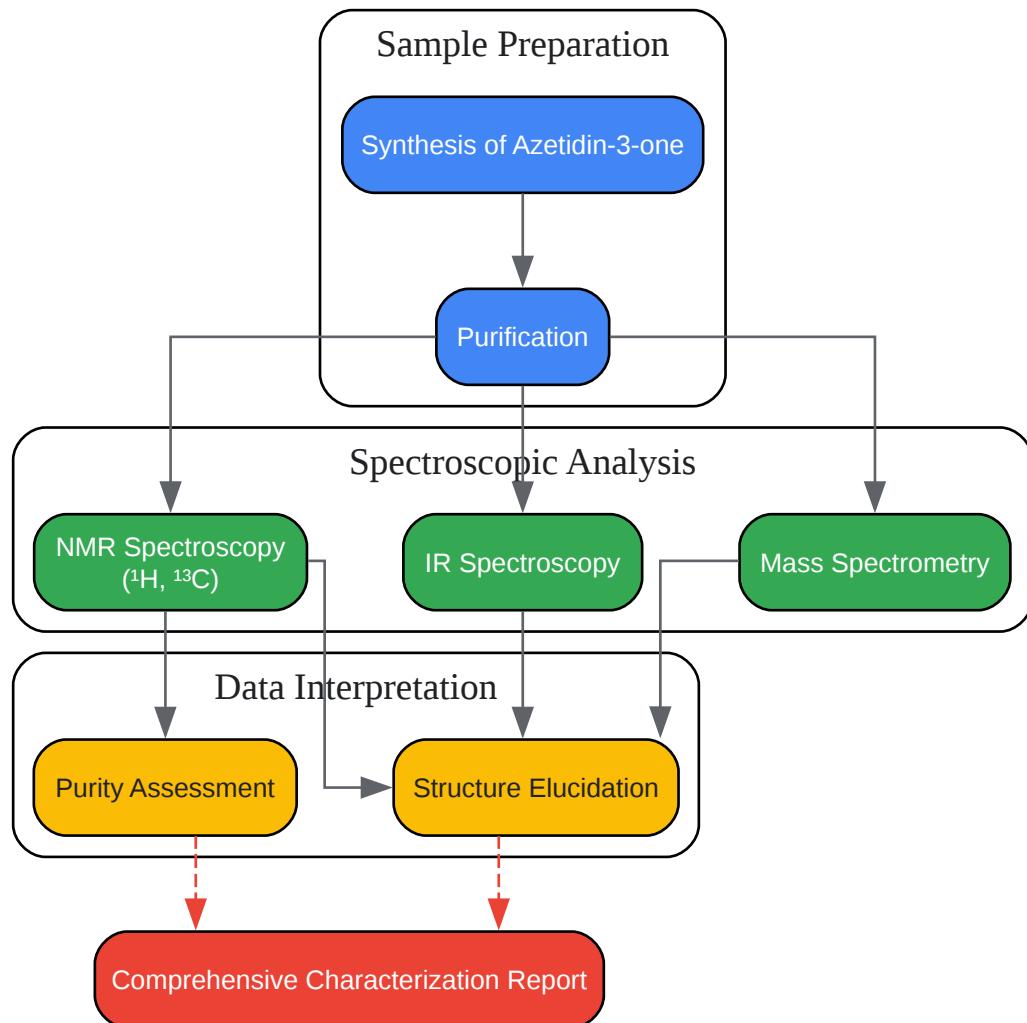
- Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

Data Acquisition:

- Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 10-200).
- The instrument will detect the ions and generate a mass spectrum showing the relative abundance of ions at different m/z values.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Azetidin-3-one**.



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Caption: General workflow for the spectroscopic characterization of **Azetidin-3-one**.

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References

- 1. Azetidin-3-one | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]
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